4-Methoxyquinolin-6-amine
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Overview
Description
4-Methoxyquinolin-6-amine: is a heterocyclic aromatic compound with the molecular formula C10H10N2O. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of both methoxy and amine groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyquinolin-6-amine can be synthesized through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to introduce the methoxy and amine groups . Another method involves the use of transition metal-catalyzed reactions, which can provide high yields and selectivity .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyquinolin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-Methoxyquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyquinolin-6-amine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites . The compound’s antimicrobial properties are due to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the methoxy and amine groups.
4-Methylquinolin-6-amine: Similar structure but with a methyl group instead of a methoxy group.
6-Methoxyquinolin-8-amine: Another derivative with the methoxy group at a different position.
Uniqueness: Its structural features allow it to participate in a wide range of chemical reactions and make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-methoxyquinolin-6-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,11H2,1H3 |
InChI Key |
ZIFHCZKTROKMIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)N |
Origin of Product |
United States |
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